4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethylsulfanyl-N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c1-3-16-9-5-4-7(17(14,15)10-2)6-8(9)11(12)13/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAUEFVZMODCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide typically involves multiple steps One common method starts with the nitration of N-methylbenzenesulfonamide to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Synthesis:
4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide is frequently used as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfoxides or sulfones, or reduced to yield amino derivatives.
Synthetic Routes:
The synthesis typically involves multiple steps, starting with the nitration of N-methylbenzenesulfonamide to introduce the nitro group. The reaction conditions often require strong acids or bases and elevated temperatures to facilitate the desired transformations.
Biological Research Applications
Antimicrobial Properties:
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them candidates for further exploration in drug development .
Anticancer Activity:
The compound has also been investigated for its anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.
Mechanism of Action:
The mechanism involves interaction with specific molecular targets within cells. The sulfonamide group may modulate enzyme activity, while the ethylthio group enhances reactivity and binding affinity.
Medical Applications
Drug Development:
Given its unique structural characteristics, this compound is being explored as a potential drug candidate for various diseases. Its properties suggest it could be effective against infections caused by Trypanosomes and Leishmania species, among others .
Case Studies:
In a study involving high-throughput screening of compounds for antiparasitic activity, derivatives similar to this compound were identified as having low toxicity and promising activity against Trypanosoma brucei and Leishmania infantum . These findings highlight the compound's potential role in treating parasitic infections.
Industrial Applications
Material Development:
The compound is also utilized in the development of new materials with specific properties. Its unique functional groups can be exploited to create polymers or other materials that exhibit desirable characteristics such as enhanced durability or specific chemical reactivity.
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The ethylthio group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The nitro group at position 3 in all analogs enhances electrophilicity, facilitating nucleophilic substitution reactions during synthesis. The ethylthio group (-S-C₂H₅) provides moderate electron-donating effects, contrasting with the electron-withdrawing chloro (-Cl) group in 4-chloro-3-nitrobenzenesulfonamide .
- In contrast, oxazole-containing sulfonamides () prioritize antimicrobial over enzymatic activity due to heterocyclic modifications .
Key Observations :
- Reaction Efficiency : Yields for ferroptosis inhibitors (31 , 32 ) are moderate (~45–48%), likely due to steric hindrance from bulky amines . Ethylthio substitution may offer higher yields if the smaller ethanethiol nucleophile reacts more efficiently.
- Purification Methods : Silica gel chromatography is standard for isolating sulfonamides, while melting points (e.g., 177–180°C for compound 11 in ) provide purity validation .
Solubility and Stability
Pharmacological Activity
- Ferroptosis Inhibition : Compounds 31 and 32 inhibit ferroptosis via modulation of glutathione peroxidase 4 (GPX4) pathways. The ethylthio analog’s sulfur atom may similarly act as a redox-active moiety .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide, and how can yield be improved?
- Methodological Answer : The synthesis typically involves sulfonylation of a nitro-substituted benzene derivative followed by functionalization of the ethylthio group. Key steps include:
- Nitro group stabilization : Use low-temperature conditions (<10°C) during nitration to prevent decomposition .
- Sulfonamide coupling : Employ coupling agents like EDCI/HOBt to enhance reaction efficiency between sulfonic acid derivatives and methylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is recommended for isolating high-purity product (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the ethylthio (–SCHCH) and N-methyl (–NCH) groups. Aromatic protons in the nitro-substituted ring appear as doublets (δ 7.8–8.2 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with mass spectrometry (ESI+) validate molecular weight (MW: 300.36 g/mol) and detect impurities (<2%) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 47.99%, H: 4.70%) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 120°C; store at –20°C in inert atmospheres (argon) to prevent oxidation of the ethylthio group .
- Photostability : Protect from UV light (λ < 400 nm) to avoid nitro group reduction, confirmed via accelerated aging studies using xenon-arc lamps .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reactions (e.g., nucleophilic substitution)?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model charge distribution. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the sulfonamide’s sulfur atom .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations identify activation energies for S–C bond cleavage, aiding in catalyst selection (e.g., Pd/C for hydrogenolysis) .
Q. How can contradictions in experimental data (e.g., conflicting NMR shifts) be resolved?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature H NMR to detect conformational changes (e.g., rotational barriers in the ethylthio group) causing peak splitting .
- Cross-Validation : Compare with X-ray crystallography data (if available) or reference spectra of analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) .
Q. What methodologies optimize the compound’s solubility for biological assays without altering its activity?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) to maintain solubility (>5 mg/mL) while avoiding cytotoxicity .
- Micellar Encapsulation : Use PEG-400 or cyclodextrin derivatives to enhance aqueous solubility, validated via dynamic light scattering (DLS) for particle size (<50 nm) .
Q. How can AI-driven tools accelerate reaction design for derivatives of this compound?
- Methodological Answer :
- Generative Models : Train neural networks on PubChem data to propose novel substituents (e.g., replacing ethylthio with cyclopropylthio) with predicted bioactivity .
- Reaction Optimization : Platforms like ICReDD integrate quantum chemical calculations (e.g., reaction path searches) to predict optimal conditions (solvent, catalyst) for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
